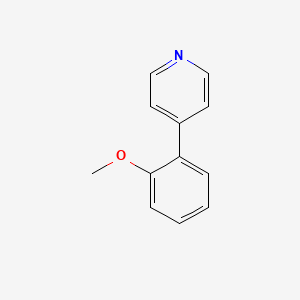

4-(2-Methoxyphenyl)pyridine

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern organic chemistry, with nitrogen-containing heterocycles like pyridine (B92270) being of paramount importance. Pyridine and its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. acs.orgauctoresonline.org The versatility of the pyridine ring lies in its aromaticity, the presence of a basic nitrogen atom, and the ability to be functionalized at various positions. mdpi.com

The introduction of an aryl substituent at the 4-position of the pyridine ring gives rise to 4-arylpyridines, a subclass that has been extensively studied. The electronic interplay between the electron-deficient pyridine ring and the appended aryl group can be fine-tuned by modifying the substituents on the aryl ring. This allows for the precise control of the molecule's properties, such as its coordination ability, photophysical characteristics, and biological activity.

Significance of Aryl-Substituted Pyridine Scaffolds in Chemical Innovation

Aryl-substituted pyridine scaffolds are fundamental building blocks in the design of functional molecules. The ability to form stable complexes with a wide range of metal ions has made them indispensable ligands in coordination chemistry and catalysis. nih.gov The electronic nature of the substituent on the aryl ring can significantly influence the properties of the resulting metal complexes. nih.gov

From an electronic standpoint, the methoxy (B1213986) group is an electron-donating group, which can modulate the electron density of the pyridine nitrogen. This, in turn, can affect its basicity and its coordination properties with metal ions. The position of the methoxy group (ortho, meta, or para) has a distinct impact on the electronic distribution within the molecule, thereby influencing its reactivity and intermolecular interactions. masterorganicchemistry.com

Overview of Key Research Trajectories for Compounds Featuring the 4-(2-Methoxyphenyl)pyridine Moiety

Research involving the this compound moiety is currently concentrated on its incorporation into larger, more complex molecular architectures to create functional materials and ligands for catalysis and medicinal applications.

A prominent research trajectory is the use of this compound as a precursor for the synthesis of terpyridine ligands. nih.gov Terpyridines are powerful tridentate ligands that form stable complexes with a variety of transition metals. nih.gov The resulting metallo-supramolecular assemblies have shown potential in areas such as molecular biology, with applications in DNA binding and as electrochemical sensors. nih.gov The substitution pattern on the terpyridine ligand, which can be controlled by using derivatives of this compound, allows for the fine-tuning of the photophysical and electrochemical properties of the metal complexes. nih.gov

Another significant area of investigation is the development of novel materials for optoelectronic applications. Aryl-substituted pyridines are known to be useful in the creation of organic light-emitting diodes (OLEDs). chemimpex.com While direct research on this compound for this purpose is not extensively documented, the broader class of compounds suggests its potential in this arena. The photophysical properties of metal complexes containing substituted pyridine ligands are an active area of research, with the goal of creating efficient and color-tunable light-emitting materials.

In the realm of medicinal chemistry, pyridine derivatives are a common feature in drug candidates. The 4-arylpyridine scaffold is a privileged structure in drug discovery. While specific studies on the biological activity of this compound are limited, related structures have been investigated for their potential as therapeutic agents.

The synthesis of this compound and its derivatives is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method for forming the C-C bond between the pyridine and phenyl rings. nih.govcdnsciencepub.com

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | C₁₂H₁₁NO | 185.22 | Precursor for functional materials and ligands |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | C₂₂H₁₇N₃O | 339.39 | Supramolecular chemistry, metal complexes for sensing and catalysis nih.gov |

| 4-(4-Methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | Intermediate for pharmaceuticals and OLEDs chemimpex.com |

| 2-(4-Methoxyphenyl)pyridine (B1296241) | C₁₂H₁₁NO | 185.22 | Building block in organic synthesis nih.gov |

| 4-chlorobenzonitrile | C₇H₄ClN | 137.57 | Reactant in cross-coupling reactions nih.gov |

| 4-chloroanisole | C₇H₇ClO | 142.58 | Reactant in cross-coupling reactions nih.gov |

Table 1: Overview of this compound and Related Compounds in Chemical Research

| Property | Description | Reference |

| Synthesis | Commonly synthesized via Suzuki-Miyaura cross-coupling of a pyridine derivative with a substituted phenylboronic acid. | nih.govcdnsciencepub.com |

| Structural Feature | The ortho-methoxy group on the phenyl ring can induce a significant twist in the dihedral angle between the aromatic rings. | nih.gov |

| Coordination Chemistry | Acts as a ligand, with the pyridine nitrogen coordinating to metal centers. The electronic properties of the ligand can be tuned by the methoxy substituent. | nih.gov |

| Applications of Derivatives | Derivatives, such as terpyridines, are used to create metal complexes with applications in supramolecular chemistry, sensing, and catalysis. | nih.gov |

Table 2: Key Properties and Research Applications of this compound and its Derivatives

Structure

2D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWUZIVZASETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methoxyphenyl Pyridine and Its Structural Analogs

Direct Synthetic Routes to the 4-(2-Methoxyphenyl)pyridine Core Structure

Direct methods for forging the bond between the phenyl and pyridine (B92270) rings are often the most efficient. These routes typically involve pre-functionalized pyridine and phenyl precursors. While specific direct syntheses for this compound are embedded within broader methodologies like cross-coupling reactions, the conceptual approach involves the direct formation of the aryl-pyridine bond as the key step. For instance, a common strategy involves the reaction of a halosubstituted pyridine with a methoxyphenyl-containing organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions in Aryl-Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds, including 4-arylpyridines. nih.govresearchgate.net These reactions offer high efficiency and functional group tolerance. researchgate.netmdpi.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a widely employed method for the arylation of pyridines. nih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine halide or triflate with an arylboronic acid. snnu.edu.cnworktribe.com For the synthesis of this compound, this would involve the reaction of a 4-substituted pyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with 2-methoxyphenylboronic acid.

A variety of palladium catalysts and ligands can be employed to facilitate this transformation. For instance, Pd(OAc)2 and RuPhos are effective for the coupling of aryl chlorides with alkyltrifluoroborates, a related transformation. scispace.com The reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving high yields. Microwave-assisted Suzuki coupling has also been shown to be effective for the regioselective synthesis of aryl-substituted pyrimidines, a related class of heterocycles. mdpi.com

A study on the synthesis of 3,5-dichloro-2-arylpyridines utilized palladium acetate (B1210297) as a catalyst in an aqueous medium without the need for a ligand, demonstrating the potential for more environmentally benign conditions. nih.gov Another investigation into the synthesis of highly substituted bipyridines and pyrazinopyridines showed that Suzuki coupling can be performed on heteroaryl halides bearing a primary amine group without the need for protection. worktribe.com

Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Pyridine Synthesis

| Pyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodopyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | >95 |

| 4-Chloropyridine | 2-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 85-95 |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Water | 80-90 |

This table presents hypothetical yet representative data based on typical Suzuki-Miyaura reaction conditions for aryl-pyridine synthesis.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While not a direct route to this compound, it is a valuable method for synthesizing precursors and analogs. For instance, an oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids can produce (E)-4-styrylpyridines. researchgate.net This styrylpyridine could then potentially be modified to yield the target compound.

The reaction mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. diva-portal.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. diva-portal.org Variations of the Heck reaction, such as the amino-Heck reaction, can lead to the formation of nitrogen-containing heterocycles like pyridines. wikipedia.org

Ullmann Coupling and Other Copper-Catalyzed Approaches

The Ullmann condensation, a copper-catalyzed reaction, has historically been used for the formation of aryl-aryl bonds and aryl-heteroaryl bonds. nih.gov While often requiring harsh reaction conditions, modern advancements have led to milder protocols. nih.govunion.edu For the synthesis of this compound, an Ullmann coupling could potentially involve the reaction of a 4-halopyridine with 2-methoxyphenol or an activated derivative.

Copper-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis of complex molecules. nih.govbeilstein-journals.org This approach allows for the direct coupling of C-H bonds, avoiding the need for pre-functionalized starting materials. For example, the ortho-arylthiolation of 2-arylpyridines has been achieved using a copper catalyst. nih.gov

Pyridine Ring Construction via Cyclization and Multicomponent Reactions

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself through cyclization or multicomponent reactions. These methods are particularly useful for accessing highly substituted pyridines. nih.govscispace.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants. rsc.orgtandfonline.com Several MCRs have been developed for the synthesis of substituted pyridines. For example, a one-pot, three-component synthesis of pyridines can be achieved from aldehydes, malononitrile, and thiols. organic-chemistry.org Another approach involves the reaction of enaminones and aldehydes, promoted by an acid, to generate fully substituted pyridines. acs.org

Cyclization reactions are also a key strategy. For instance, the thermal electrocyclization of azatrienes can lead to the formation of a pyridine ring. nih.gov Palladium-catalyzed C-H activation followed by aza-6π-electrocyclization of α,β-unsaturated oxime ethers with alkenes provides an efficient route to multi-substituted pyridines. rsc.org

Table 2: Comparison of Synthetic Methodologies for Aryl-Pyridines

| Methodology | Key Reactants | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine, Arylboronic acid | Palladium | High yields, good functional group tolerance | Pre-functionalization of reactants needed |

| Heck Reaction | Halopyridine, Alkene | Palladium | Forms C=C bonds, useful for analogs | Indirect route to the target compound |

| Ullmann Coupling | Halopyridine, Phenol (B47542) derivative | Copper | Direct C-O or C-N bond formation | Often requires harsh conditions |

| Multicomponent Reactions | Aldehydes, nitriles, etc. | Various | High atom economy, rapid assembly | Can lead to complex mixtures |

| Cyclization Reactions | Unsaturated precursors | Various | Access to highly substituted rings | Substrate synthesis can be complex |

One-Pot Multicomponent Reaction (MCR) Methodologies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds, such as 4-arylpyridines, from simple starting materials in a single synthetic operation. These methods are valued for their ability to reduce waste, shorten reaction times, and simplify purification processes.

Several MCRs have been developed for the synthesis of 4-arylpyridine derivatives. A common approach is a modified Hantzsch-type reaction. For instance, a mild and efficient one-pot synthesis involves the condensation of an aryl aldehyde, such as 2-methoxybenzaldehyde (B41997), with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate. scirp.org The resulting dihydropyridine (B1217469) intermediate undergoes a smooth, in-situ aromatization, often mediated by an oxidizing agent like iodobenzene (B50100) diacetate, to afford the target 4-arylpyridine in good to excellent yields. scirp.org This process can be effectively carried out using conventional heating or accelerated by ultrasound or microwave irradiation. scirp.org

Another versatile MCR for generating highly functionalized pyridines is the three-component condensation of an aromatic aldehyde, malononitrile, and ammonium acetate. researchgate.net This reaction is often facilitated by a catalyst, such as nanomagnetic Fe₃O₄@SiO₂@ZnCl₂, under solvent-free conditions to produce 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. researchgate.netumz.ac.ir This method is noted for its mild conditions, the reusability of the catalyst, and straightforward workup procedures. researchgate.net A similar catalyst-free approach under fusion conditions has also been reported to synthesize a wide range of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives in high yields. scispace.com

Four-component reactions (4CR) further expand the structural diversity of the resulting pyridine derivatives. An environmentally benign 4CR involves the reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.govacs.org For example, reacting 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, 4-methoxyacetophenone, and ammonium acetate under microwave irradiation provides a rapid and high-yield route to complex pyridone structures. acs.org

| Methodology | Reactants | Key Reagents/Catalyst | Typical Product Structure | Reference |

|---|---|---|---|---|

| Hantzsch-type Synthesis & Oxidation | Aryl aldehyde, Ethyl acetoacetate, Ammonium acetate | Iodobenzene Diacetate (III) | 4-Arylpyridines | scirp.org |

| Three-Component Condensation | Aryl aldehyde, Malononitrile, Ammonium acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles | researchgate.net |

| Four-Component Reaction | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation (catalyst-free) | Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles | acs.org |

| Three-Component Condensation (Catalyst-Free) | Aromatic aldehyde, Malononitrile, Primary amine | Fusion (heat) without solvent or catalyst | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | scispace.com |

Post-Synthetic Derivatization and Functionalization Strategies

Post-synthetic modification (PSM) is a powerful tool for introducing new functional groups and structural complexity to a pre-formed molecular scaffold like this compound. nih.govrsc.org This approach allows for the creation of derivatives that may be inaccessible through direct synthesis, enabling the fine-tuning of chemical and physical properties. nih.gov Modifications can be targeted at either the pyridine nucleus or the appended methoxyphenyl moiety.

Modification of the Pyridine Nucleus

The pyridine ring is amenable to a wide range of functionalization reactions. Direct C-H functionalization has emerged as a powerful technique for installing new groups onto the pyridine scaffold, although controlling site-selectivity can be a challenge. nih.govacs.org

A more specific and advanced modification involves the intramolecular electrophilic cyclization of carefully designed precursors. For instance, 5-alkynyl-4-(4-methoxyphenyl)pyridines can undergo an electrophilic cyclization in the presence of molecular iodine. metu.edu.tr This reaction proceeds via an in-situ iodonium (B1229267) ion, which triggers a nucleophilic attack from the methoxyphenyl group, ultimately yielding novel iodo-substituted spiro-fused pyridine derivatives. metu.edu.tr

Another significant derivatization strategy is the construction of fused heterocyclic systems. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, can be used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) precursors. mdpi.commdpi.com This reaction, which involves a 2-aminopyridine, an aldehyde, and an isocyanide, demonstrates how the pyridine ring can be annulated to form more complex, polycyclic aromatic systems. mdpi.com The use of microwave assistance can significantly accelerate this transformation. mdpi.com

| Modification Strategy | Starting Material Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | 5-Alkynyl-4-(4-methoxyphenyl)pyridine | I₂, NaHCO₃ | Iodo-substituted spiro-fused pyridines | metu.edu.tr |

| Fused Ring System Synthesis (GBB Reaction) | 2-Aminopyridine derivative | Aldehyde, Isocyanide, NH₄Cl | Imidazo[1,2-a]pyridine derivatives | mdpi.commdpi.com |

| Site-Selective C-H Functionalization | Pyridinium derivatives | Quinolinone photocatalyst, Carbamoyl source | Carbamoylated pyridines | acs.org |

Functionalization of the Methoxyphenyl Moiety

While many syntheses utilize methoxyphenyl groups as stable substituents, the methoxy (B1213986) group itself can be a site for targeted functionalization. The most common modification is O-demethylation to convert the methoxyether into a phenol (hydroxy group).

This transformation is demonstrated in the preparation of pyrazolo[4,3-b]pyridine derivatives, where a 6-(4-methoxyphenyl) precursor (L1) was converted to its 6-(4-hydroxyphenyl) analog (L2). researchgate.net This cleavage of the methyl-aryl ether bond introduces a reactive hydroxyl group, which can serve as a handle for further derivatization or to modulate biological activity and solubility.

Furthermore, the methoxyphenyl group can participate in intramolecular reactions, highlighting its latent reactivity. In the electrophilic cyclization of 5-alkynyl-4-(4-methoxyphenyl)pyridines, the methoxyphenyl ring acts as a nucleophile, and the reaction concludes with the elimination of a methyl group (as methyl iodide) to form the final spiro-fused product. metu.edu.tr This demonstrates a functionalization that leverages the existing methoxy group as a key component of the reaction mechanism.

| Modification | Starting Moiety | Product Moiety | Context/Method | Reference |

|---|---|---|---|---|

| O-Demethylation | 4-Methoxyphenyl (B3050149) | 4-Hydroxyphenyl | Conversion of a pyrazolo[4,3-b]pyridine derivative | researchgate.net |

| Nucleophilic Participation & Methyl Elimination | 4-Methoxyphenyl | Spiro-fused phenol derivative | Mechanism of electrophilic cyclization | metu.edu.tr |

Chemical Reactivity and Transformation Pathways of 4 2 Methoxyphenyl Pyridine Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 4-(2-methoxyphenyl)pyridine in aromatic substitution reactions is governed by the electronic properties of its two constituent aromatic rings: the electron-deficient pyridine (B92270) ring and the electron-rich methoxy-substituted phenyl ring.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes electrophilic aromatic substitution (EAS) on the pyridine ring difficult, as the nitrogen deactivates the ring towards attack by electrophiles. youtube.com Any electrophilic attack that does occur is generally directed to the meta-position (C3 and C5) relative to the nitrogen. youtube.com Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2 and C6). masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, and its rate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

The interplay of these electronic effects determines the regioselectivity of substitution reactions on this compound. For instance, in the synthesis of related structures, nucleophilic aromatic substitution has been used to introduce substituents onto the pyridine or other heterocyclic rings. mdpi.comrsc.orgresearchgate.net

Below is a summary of the expected reactivity for the different positions on the molecule.

| Ring System | Position | Reaction Type | Reactivity | Directing Influence |

|---|---|---|---|---|

| Pyridine Ring | C-2, C-6 | Nucleophilic Aromatic Substitution | Activated | Nitrogen atom |

| C-3, C-5 | Electrophilic Aromatic Substitution | Deactivated | Nitrogen atom | |

| Phenyl Ring | C-3', C-5' (ortho to methoxy) | Electrophilic Aromatic Substitution | Activated | Methoxy (B1213986) group |

| C-4', C-6' (para/ortho to methoxy) |

Redox Chemistry and Electrochemical Behavior of Pyridine Systems

The redox chemistry of pyridine derivatives is a critical aspect of their application in areas from catalysis to materials science. mdpi.com Pyridine systems are known to undergo reduction, and the potential at which this occurs is sensitive to the nature of the substituents on the ring. cdnsciencepub.com

Electron-donating groups generally make the reduction process more difficult, shifting the reduction potential to more negative values, while electron-withdrawing groups facilitate reduction, making the potential more positive. cdnsciencepub.com In this compound, the methoxy group on the phenyl ring exerts an indirect electron-donating effect on the pyridine ring, which would be expected to influence its reduction potential.

Cyclic voltammetry studies on related substituted pyridine compounds have provided insight into their electrochemical behavior. For example, studies on methoxy-substituted di mdpi.comCurrent time information in Bangalore, IN.benzodithiino[2,3-b:2,3-e]pyridines show that they exhibit two consecutive redox couples upon oxidation. rsc.org The first is attributed to the equilibrium between the neutral compound and its radical cation, while the second corresponds to the equilibrium between the radical cation and the dication. rsc.org Similarly, the electrochemical properties of copper complexes with substituted pyridine ligands show quasi-reversible waves, with the half-wave potentials (E₁/₂) being significantly affected by the substituents on the pyridine ring. acs.orgnih.gov

The following table presents typical redox potential data for related substituted pyridine systems to provide context for the expected behavior of this compound.

| Compound/System | Redox Process | Potential (vs. reference) | Key Observation |

|---|---|---|---|

| Copper Complexes with Substituted Pyridine Ligands | Cu(II)/Cu(I) | +200 to +850 mV vs. SCE | Redox potential varies based on electron-donating/withdrawing nature of substituents. acs.orgnih.gov |

| Methoxy-substituted dibenzodithiinopyridines | Oxidation (2 steps) | Two consecutive redox couples | Formation of stable radical cation and dication. rsc.org |

| Substituted Pyridines (general) | Reduction | Varies | Electron-donating groups shift potential to more negative values. cdnsciencepub.com |

Photochemical Reactions and Photoinduced Processes

Pyridine-containing molecules are integral components in the field of photochemistry, often acting as ligands in photosensitive metal complexes or as standalone photoactive species. nih.govd-nb.infomdpi.com The incorporation of pyridine moieties into supramolecular assemblies, such as those based on ruthenium or rhenium, allows for the study of photoinduced electron transfer (PET) processes. nih.govd-nb.infonih.gov In these systems, a photoexcitable chromophore can transfer an electron to or from a pyridine-containing unit upon irradiation with light. d-nb.info

While specific photochemical studies on this compound are not extensively detailed in the provided results, the general behavior of related systems provides a strong indication of its potential photo-reactivity. For instance, bipyridyl systems, which feature two linked pyridine rings, are well-studied for their role in charge-separation models. nih.gov The conformational relationship between the photosensitizer and the electron-acceptor units, which can be influenced by substituents like the methoxyphenyl group, is crucial for the efficiency of the PET process. nih.gov

Furthermore, photochemical reactions can be used to synthesize complex pyridine derivatives. A patent describes a process for producing a racemic dihydronaphthyridine derivative by irradiating a pyridine precursor with light in the presence of a base, demonstrating a practical application of photoinduced transformation in these systems. google.com

Key photoinduced processes relevant to pyridine systems include:

Photoinduced Electron Transfer (PET): The molecule can participate as an electron donor or acceptor in a larger assembly when excited by light. nih.govacs.org

Energy Transfer: The excited state energy can be transferred to an adjacent molecule.

Photochemical Rearrangement: Irradiation can induce structural changes, such as the formation of dihydropyridine (B1217469) derivatives. google.com

Acid-Base Properties and Protonation-Induced Structural Changes

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base that can accept a proton. The basicity of pyridine derivatives, quantified by the pKa value of the conjugate acid, is highly dependent on the electronic effects of the substituents attached to the ring. researchgate.net Electron-donating groups increase the electron density at the nitrogen, enhancing basicity and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.

In some cases, the protonation state of a pyridine derivative can be sensitive to external stimuli like temperature. rsc.org Furthermore, the change in electronic properties upon protonation has been harnessed in the design of fluorescent pH sensors, where a derivative of a pyridine-containing heterocycle, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, was identified as a potent pH indicator. mdpi.com

The following table shows the pKa values of pyridine and some substituted pyridines to provide context for the basicity of this compound.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.25 | General Literature |

| 3-Aminopyridine | 6.04 | mdpi.com (Experimental) |

| 4-(Dimethylamino)pyridine | 9.70 | rsc.org (General Literature) |

| 3-Substituted Pyridines (Theoretical) | Varies | Calculations show strong substituent dependence. mdpi.com |

Coordination Chemistry and Ligand Design Principles Involving 4 2 Methoxyphenyl Pyridine Motifs

Role as a Ligand in Transition Metal Complexes

The 4-(2-methoxyphenyl)pyridine moiety can be incorporated into various ligand frameworks, leading to a range of coordination behaviors with transition metals. These ligands can be tailored to achieve specific electronic and steric effects, which in turn dictate the geometry, stability, and reactivity of the resulting metal complexes.

Ligands incorporating the this compound unit can coordinate to metal centers in both monodentate and polydentate fashions. In its simplest form, this compound can act as a monodentate ligand, coordinating through the pyridine (B92270) nitrogen atom. However, it is more commonly integrated into larger, multidentate ligand systems to enhance complex stability through the chelate effect.

Terpyridine ligands, for instance, are classic examples of tridentate "pincer" ligands that firmly bind to metal ions. iucr.orgiucr.org The introduction of a 2-methoxyphenyl group at the 4'-position of the central pyridine ring of a terpyridine ligand can modify the electronic properties and steric hindrance of the resulting complex. iucr.orgiucr.orgbohrium.com These ligands can form both mono- and bis-terpyridine complexes with transition metals. iucr.orgiucr.org

Thiosemicarbazones and aldimino pyridine-based ligands containing the 2-methoxyphenyl group are another important class of polydentate ligands. These typically act as tridentate NNS or NNN donor ligands, coordinating to the metal center through the pyridine nitrogen, the imine or azomethine nitrogen, and a sulfur or another nitrogen atom. idsi.mdmdpi.com The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion.

The synthesis of 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine allows for the systematic study of how aryl substituents on the terpyridine framework influence the properties of their metal complexes. iucr.orgiucr.org The methoxy (B1213986) group's position on the phenyl ring can be used to fine-tune the electronic and steric characteristics of the ligand. iucr.orgbohrium.com For example, the steric hindrance introduced by substituents can lead to longer coordination bond lengths and altered bond angles in the resulting metal complexes. bohrium.comrsc.org This can result in distorted geometries, such as a helical twist in bis-terpyridine complexes. bohrium.com

The synthesis of these ligands often follows established methods like the Kröhnke synthesis, which involves the reaction of 2-acetylpyridine (B122185) with 2-methoxybenzaldehyde (B41997) in the presence of a base and ammonia. iucr.org The resulting 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine can then be used to form complexes with a variety of transition metals.

Thiosemicarbazones derived from the reaction of pyridine-2-carboxaldehyde or similar pyridine-based aldehydes and ketones with N-(2-methoxyphenyl)thiosemicarbazide are versatile ligands. idsi.mdmdpi.com These ligands can coordinate as neutral molecules or, upon deprotonation of the hydrazinic nitrogen, as monoanionic ligands. mdpi.comcusat.ac.in They typically coordinate in a tridentate fashion through the pyridine nitrogen, the azomethine nitrogen, and the thione sulfur atom, forming two stable five-membered chelate rings. idsi.mdmdpi.com

Similarly, aldimino pyridine ligands, formed by the condensation of a pyridine aldehyde with an amine containing a 2-methoxyphenyl group, also act as effective chelating agents. nih.govresearchgate.net These ligands coordinate through the pyridine and imine nitrogen atoms. The specific architecture of the ligand can be modified to control the properties of the resulting metal complex.

The versatile coordination properties of ligands featuring the this compound motif have led to the synthesis and characterization of a wide array of complexes with various transition metals.

Ruthenium Complexes: Ruthenium complexes incorporating these ligands have been investigated for their potential applications in solar energy conversion and catalysis. doi.orgrsc.orgarabjchem.org For example, heteroleptic ruthenium(II) complexes with terpyridine ligands bearing methoxyphenyl substituents have been synthesized and studied for their photophysical properties and performance in dye-sensitized solar cells. doi.org Pincer-type ruthenium complexes with CNN ligands derived from 6-(4-methoxyphenyl)pyridine have shown efficiency in transfer hydrogenation reactions. rsc.org

Rhenium Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands, including those with 2-methoxyphenyl substituents, have been synthesized and characterized for their photophysical properties. researchgate.net These complexes often exhibit phosphorescence and have potential applications in organic light-emitting diodes (OLEDs). researchgate.net Oxorhenium(V) complexes with mixed-ligand systems that include aldimino pyridine ligands have also been prepared and structurally characterized. nih.gov

Palladium Complexes: Palladium(II) complexes with bidentate pyridyl-triazole "click" ligands and C,N,C pincer ligands based on 2,6-bis(alkoxyphenyl)pyridines have been synthesized. nih.govacs.org These complexes are of interest for their catalytic activity, particularly in cross-coupling reactions. nih.govbohrium.com The synthesis of these complexes can sometimes be achieved through transmetalation from corresponding mercury(II) complexes. nih.gov

Copper Complexes: Copper(II) complexes with thiosemicarbazone ligands derived from pyridine-2-carbaldehyde and N-(methoxyphenyl)thiosemicarbazides have been extensively studied. idsi.mdmdpi.comcusat.ac.inpreprints.org These complexes often exhibit interesting structural features, such as the formation of dimeric structures with bridging atoms. mdpi.comcusat.ac.inpreprints.org The coordination geometry around the copper center is typically square planar or square pyramidal. mdpi.compreprints.org

Synthesis and Advanced Characterization of Organometallic and Coordination Complexes

The synthesis of organometallic and coordination complexes involving this compound-based ligands generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. mdpi.comcusat.ac.in The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Common characterization methods include:

Spectroscopic Techniques: FT-IR, UV-Vis, and NMR (¹H and ¹³C) spectroscopy are routinely used to confirm the coordination of the ligand to the metal center and to probe the electronic environment of the complex. mdpi.comutm.mymdpi.com

Elemental Analysis: This technique provides the empirical formula of the synthesized complex, confirming its stoichiometry. mdpi.commdpi.com

Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in solution, providing information about the coordination of anions. mdpi.com

Mass Spectrometry: Techniques like ESI-MS are used to determine the molecular weight of the complex. bohrium.com

Thermal Analysis: Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes. utm.my

Crystallographic studies have revealed key structural features of complexes containing this compound-based ligands:

Coordination Geometries: A variety of coordination geometries have been observed, including distorted octahedral, researchgate.net square pyramidal, mdpi.compreprints.org and square planar idsi.md geometries.

Bond Lengths and Angles: The bond distances and angles within the coordination sphere provide insight into the nature of the metal-ligand bonding. For example, the steric bulk of the 2-methoxyphenyl group can lead to elongated metal-ligand bonds. bohrium.comrsc.org

Supramolecular Interactions: In the solid state, these complexes can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, which can lead to the formation of extended supramolecular architectures. iucr.orgiucr.orgresearchgate.net

Table of Crystallographic Data for Selected Compounds:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Monoclinic | P2/c | 7.7366(3) | 29.5787(10) | 7.3852(3) | 91.962(2) | researchgate.net |

| [Cu₂(L²)₂Cl₂]·2DMF | Monoclinic | P2₁/c | - | - | - | - | mdpi.compreprints.org |

| Dibromido{2-[(4-methoxyphenyl)iminomethyl]pyridine-κ²N,N′}zinc | Triclinic | P1 | 7.964(2) | 9.578(3) | 10.252(3) | 81.327(6) | researchgate.net |

| {Bispyridine-bis[4-methoxyphenyl(3-methylbutyl)dithiophosphinato]}nickel(II) | Monoclinic | P2₁/n | 12.4968(12) | 9.7051(10) | 16.0975(17) | 101.734(8) | jst.go.jp |

| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | Monoclinic | P2₁/n | 6.379(3) | 15.538(8) | 20.51(1) | 94.281(7) | iucr.org |

Supramolecular Assembly and Self-Organization in Coordination Compounds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Coordination-driven self-assembly, which utilizes the directional nature of metal-ligand bonds, is a powerful strategy for constructing discrete and well-defined supramolecular architectures. uef.fi The this compound motif plays a significant role in directing the formation of such assemblies.

The crystal structure of 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine reveals how the methoxyphenyl group influences the packing of the molecules in the solid state. iucr.orgresearchgate.net In its uncoordinated form, the molecule exhibits a trans-trans arrangement of the pyridine nitrogen atoms. The crystal packing is characterized by pairwise C—H···N hydrogen bonds, which lead to the formation of inversion dimers. These dimers further interact through C—H···π and π–π stacking interactions, resulting in a two-dimensional supramolecular network. iucr.orgresearchgate.net The planarity of the terpyridine system facilitates these π–π interactions, with a reported centroid-centroid distance of 3.5864 (6) Å between adjacent pyridine rings. iucr.org

In coordination compounds, the principles of self-assembly are dictated by the coordination geometry of the metal ion and the number and orientation of the binding sites on the ligand. The pyridine nitrogen of the this compound unit provides a primary coordination site. The steric bulk and potential for secondary interactions from the methoxyphenyl group can then influence the arrangement of ligands around the metal center and the subsequent packing of the complexes in the crystal lattice. This interplay of coordination bonds and weaker intermolecular forces is fundamental to the rational design of functional supramolecular materials.

Interactive Data Table: Crystallographic Data for 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇N₃O |

| Molecular Weight | 339.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7366 (3) |

| b (Å) | 29.5787 (10) |

| c (Å) | 7.3852 (3) |

| β (°) | 91.962 (2) |

| Volume (ų) | 1689.03 (11) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.335 |

Advanced Spectroscopic and Structural Elucidation of 4 2 Methoxyphenyl Pyridine Frameworks

X-ray Crystallography for Detailed Solid-State Structure Determination

Single-crystal X-ray diffraction offers an unambiguous method for determining the precise atomic arrangement of a molecule in the solid state. While specific crystal structure data for 4-(2-methoxyphenyl)pyridine itself is not prominently available, analysis of closely related derivatives provides a clear picture of the conformational preferences and intermolecular forces that define its structural chemistry.

The conformation of biaryl systems like this compound is largely defined by the dihedral angle (twist angle) between the two aromatic rings. This angle is a result of the balance between the steric hindrance of ortho substituents and the electronic effects favoring planarity for π-system conjugation.

In a related derivative, 2-methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, the central pyridine (B92270) ring forms a significant dihedral angle of 76.32 (8)° with the pseudo-axial benzene (B151609) ring. iucr.org Similarly, in 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is substantially twisted away from the central pyridine ring, with a dihedral angle of 48.93 (4)°. nih.govresearchgate.net This non-planar conformation is a common feature in substituted biaryl systems where steric clash between ortho groups on adjacent rings forces a twisted geometry. For this compound, the ortho-methoxy group on the phenyl ring would likewise be expected to induce a significant dihedral angle relative to the pyridine ring.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Central Pyridine | 2-Methoxyphenyl | 48.93 (4) | nih.govresearchgate.net |

| 2-Methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine-3-carbonitrile | Pyridine | 2-Methoxyphenyl | 76.32 (8) | iucr.org |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | Pyridine | 4-Methoxyphenyl (B3050149) | 9.86 (12) | iucr.orgnih.gov |

Non-covalent interactions are the primary forces that direct how molecules assemble in the solid state. For the this compound framework, hydrogen bonds and π-π stacking interactions are paramount.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives often feature interactions involving C-H donors. In the crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, weak C—H⋯N hydrogen bonds are observed, which link molecules into inversion dimers. nih.govresearchgate.net These dimers can be further connected by other weak interactions.

The interplay of various intermolecular interactions culminates in the final crystal packing and the formation of extended supramolecular networks. The specific geometry and directionality of hydrogen bonds and π-π stacking dictate the dimensionality of the resulting architecture.

For instance, in the case of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the combination of C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking creates a two-dimensional supramolecular network that extends across a crystallographic plane. nih.govresearchgate.net In the structure of 2-methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine-3-carbonitrile, weak intermolecular C—H⋯π interactions between molecules related by inversion lead to the formation of linear double chains. iucr.org These examples underscore how subtle variations in molecular structure can influence the resulting supramolecular assembly, leading to diverse packing motifs ranging from simple dimers to complex 3D networks. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming molecular structure and probing dynamic processes in solution. univpancasila.ac.id It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

The structural assignment of this compound can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. libretexts.org While specific spectral data for this isomer is not readily published, the expected signals can be predicted based on standard chemical shift values and data from closely related isomers like 2-(4-methoxyphenyl)pyridine (B1296241). rsc.orgnih.gov

¹H NMR: The spectrum would show distinct signals for the protons on both the pyridine and the methoxyphenyl rings. The pyridine protons would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm, with coupling patterns (doublets, triplets, or doublets of doublets) revealing their relative positions. The protons on the methoxyphenyl ring would also resonate in the aromatic region, while the methoxy (B1213986) (–OCH₃) group would give a characteristic sharp singlet, usually around δ 3.8-3.9 ppm.

¹³C NMR: The spectrum would display twelve distinct signals for the twelve unique carbon atoms in the molecule. The carbon attached to the oxygen of the methoxy group would appear at a high chemical shift (e.g., ~160 ppm), while the other aromatic carbons would resonate in the typical range of δ 110-150 ppm. The methoxy carbon itself would be found further upfield (~55 ppm).

The table below presents data for the related isomer 2-(4-methoxyphenyl)pyridine to illustrate the typical chemical shifts observed for this class of compounds.

| Nucleus | Chemical Shift (δ ppm) | Description | Reference |

|---|---|---|---|

| ¹H | 8.70–8.64 (m) | Pyridine-H6 | rsc.org |

| ¹H | 8.05–7.90 (m) | Phenyl-H2, H6 | rsc.org |

| ¹H | 7.75–7.60 (m) | Pyridine-H3, H4 | rsc.org |

| ¹H | 7.23–7.12 (m) | Pyridine-H5 | rsc.org |

| ¹H | 7.07–6.97 (m) | Phenyl-H3, H5 | rsc.org |

| ¹H | 3.87 (s) | -OCH₃ | rsc.org |

| ¹³C | 160.3 | Phenyl-C4 (attached to OMe) | rsc.org |

| ¹³C | 157.0 | Pyridine-C2 | rsc.org |

| ¹³C | 149.4 | Pyridine-C6 | rsc.org |

| ¹³C | 136.6 | Pyridine-C4 | rsc.org |

| ¹³C | 131.9 | Phenyl-C1 | rsc.org |

| ¹³C | 128.1 | Phenyl-C2, C6 | rsc.org |

| ¹³C | 121.3 | Pyridine-C5 | rsc.org |

| ¹³C | 119.7 | Pyridine-C3 | rsc.org |

| ¹³C | 114.0 | Phenyl-C3, C5 | rsc.org |

| ¹³C | 55.2 | -OCH₃ | rsc.org |

Unlike the static picture provided by X-ray crystallography, NMR spectroscopy can reveal the dynamic behavior of molecules in solution. researchgate.net For this compound, a key dynamic process is the rotation around the C-C single bond connecting the pyridine and phenyl rings. Due to steric hindrance from the ortho-methoxy group, this rotation may be restricted.

Variable-temperature (VT) NMR is the primary technique used to study such conformational dynamics. nih.gov If the rotational barrier is sufficiently high, at low temperatures the rotation can be slow on the NMR timescale. This would result in the observation of distinct signals for different conformers (atropisomers). As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. acs.org Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative insight into the conformational stability of the molecule. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of compounds like this compound. While specific spectral data for this compound is not extensively detailed in the available literature, its synthesis has been confirmed, and its infrared (IR) spectrum has been recorded. researchgate.net A detailed analysis can be inferred from the characteristic vibrations of its constituent aromatic rings—the pyridine and the 2-methoxyphenyl groups.

The FT-IR and Raman spectra are expected to be rich with bands corresponding to C-H, C=C, C-N, and C-O vibrations. For instance, studies on the related isomer, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, which contains the methoxyphenyl moiety, utilized FT-IR and FT-Raman spectroscopy to identify its functional groups. Similarly, the analysis of various pyridine derivatives provides a basis for assigning the vibrational modes of the pyridine ring in the target molecule.

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) of the methoxy moiety will exhibit symmetric and asymmetric stretching vibrations, usually found between 2980-2850 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the pyridine and benzene rings are expected to produce a series of sharp bands in the 1610-1430 cm⁻¹ region. These are often highly characteristic and sensitive to substitution patterns.

C-O Stretching: The methoxy group features a strong C-O stretching band. The aryl-alkyl ether linkage (Ar-O-CH₃) typically shows a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric).

In-Plane and Out-of-Plane Bending: The C-H in-plane and out-of-plane bending vibrations occur at lower wavenumbers, typically in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of these bands is indicative of the substitution pattern on the aromatic rings.

A study on 5-(4-butylcyclohexyl)-2-(2-fluoro-4-methoxyphenyl)pyridine provided an analysis of its IR and Raman activities, highlighting the contributions of the substituted pyridine and phenyl rings. Although this molecule is more complex, the assignments for the shared structural motifs are relevant.

Table 5.3.1: Representative Vibrational Frequencies for Related Phenylpyridine Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| N-H Stretching (Amine) | 3446, 3359 | 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| C≡N Stretching | 2212 | 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile |

| C=N Stretching (Pyridine) | ~1583 | N-(2-Methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide |

| C=C Stretching (Aryl) | ~1600-1450 | 2-(4-Methoxyphenyl)pyridine derivatives |

This table presents data from related but distinct molecules to illustrate typical frequency ranges.

Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. This technique would be particularly useful for characterizing the skeletal vibrations of the dual-ring framework.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound can be investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions between the ground and excited states of the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the interconnected pyridine and phenyl rings. The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyridine, due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

While specific UV-Vis data for this compound is scarce, studies on related isomers are informative. For example, various derivatives of 2-(methoxyphenyl)pyridine have been characterized. A study on 2,6-bis-(4-methoxyphenyl)pyridine (PT-OCH₃) showed an absorption maximum that is sensitive to the environment. Similarly, the UV-Vis spectrum of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine has also been reported, providing a reference for a more complex system containing the target moiety.

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many phenylpyridine derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure, rigidity, and the surrounding environment. The methoxy group can enhance fluorescence intensity in some systems. However, the relative orientation of the two aromatic rings (the dihedral angle) plays a crucial role; a more planar conformation generally leads to stronger emission, while a twisted conformation can promote non-radiative decay pathways, quenching the fluorescence.

Table 5.4.1: Photophysical Data for Related Phenylpyridine Derivatives

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

|---|---|---|---|

| 2,6-bis-(4-methoxyphenyl)pyridine | ~354 | ~458 | Acetonitrile (acidic pH) |

| 2-(4'-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | Not Specified | Not Specified | DMSO |

This table includes data from related compounds to illustrate general photophysical behavior.

The photophysical properties of phenylpyridine compounds are governed by the interplay of electronic excitation and various de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay processes like internal conversion and intersystem crossing. In molecules like this compound, intramolecular charge transfer (ICT) is a key process that can occur upon photoexcitation. In an ICT state, electron density moves from the electron-rich methoxyphenyl ring (donor) to the relatively electron-deficient pyridine ring (acceptor).

The formation of an ICT state often results in a large change in the dipole moment between the ground and excited states, making the emission highly sensitive to solvent polarity. In some cases, significant structural relaxation can occur in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which is often associated with weak and highly red-shifted fluorescence, particularly in polar solvents.

Energy transfer mechanisms can also be studied, especially in metal complexes or aggregates containing the this compound framework. For instance, ruthenium(II) and platinum(II) complexes incorporating phenylpyridine ligands are well-studied for their photophysical properties, where energy transfer from the ligand-centered excited states to metal-centered or charge-transfer states is common.

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule.

For a molecule like this compound, which possesses a permanent dipole moment and is expected to have a larger dipole moment in the excited ICT state, a positive solvatochromic shift (a bathochromic or red shift) in the fluorescence spectrum is anticipated with increasing solvent polarity. This occurs because more polar solvents provide greater stabilization for the more polar excited state than for the ground state, thereby reducing the energy gap for emission.

Studies on analogous compounds confirm this behavior. The photophysical properties of various chalcone (B49325) and pyrazoline derivatives show significant solvatochromism, with absorption and fluorescence spectra shifting to longer wavelengths in more polar solvents due to ICT interactions. A detailed study on 2,6-distyrylpyridines, which are structurally related, also explored their solvatochromic properties both experimentally and theoretically. The investigation of 2,6-bis-(4-methoxyphenyl)pyridine revealed that its emission spectrum is highly dependent on the pH and polarity of the environment, demonstrating its potential as a fluorescent sensor. Such behavior is expected to be a key feature of the this compound framework as well.

Table 5.4.2.1: Summary of Expected Solvent Effects

| Property | Effect of Increasing Solvent Polarity | Underlying Mechanism |

|---|---|---|

| Absorption (λ_abs) | Minor bathochromic (red) shift | Stabilization of the ground and excited states. |

| Emission (λ_em) | Significant bathochromic (red) shift | Stronger stabilization of the more polar ICT excited state. |

| Fluorescence Intensity | May decrease | Stabilization of non-radiative decay pathways (e.g., TICT states). |

Computational and Theoretical Chemistry Studies on 4 2 Methoxyphenyl Pyridine Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For many pyridine (B92270) derivatives, DFT has been used to predict stable conformations and electronic characteristics.

Geometry Optimization and Electronic Structure Determination

The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For related compounds, such as various substituted phenylpyridines and benzothiazoles, researchers have successfully used DFT methods, often with basis sets like 6-311G(d,p), to calculate optimized bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic interactions between the pyridine and the substituted phenyl rings. However, specific optimized geometric parameters for 4-(2-Methoxyphenyl)pyridine are not available in the surveyed literature.

Molecular Orbitals (HOMO-LUMO) Analysis and Electronic Transitions

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is vital for understanding a molecule's chemical reactivity and its electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is used to predict electronic transitions. TD-DFT calculations are the standard method for simulating UV-Vis spectra by identifying the energies and oscillator strengths of these transitions. While this type of analysis is common for similar heterocyclic systems, specific data on the HOMO-LUMO gap energy and the nature of electronic transitions for this compound have not been reported.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to explore the conformational freedom of a molecule over time, offering insights into its flexibility and the accessible shapes it can adopt in different environments. This is particularly important for molecules with rotatable bonds, such as the one connecting the phenyl and pyridine rings in this compound. For related structures like substituted piperidines, MD simulations have been used to understand their dynamic behavior and preferred conformations. A similar investigation for this compound would reveal its conformational landscape, but such a study has not been found.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. DFT calculations can predict vibrational frequencies that correspond to IR spectra and chemical shifts for NMR analysis. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. For numerous pyridine and perimidine derivatives, theoretical spectra have been calculated and compared with experimental results. However, computationally predicted spectroscopic data specifically for this compound are absent from the available literature.

Elucidation of Reaction Mechanisms and Catalytic Pathways through Computational Modeling

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand catalytic cycles. For instance, DFT studies have been instrumental in understanding the mechanisms of palladium-catalyzed cross-coupling reactions involving pyridine-containing ligands. These studies can predict the most likely reaction pathways and explain catalyst activity and selectivity. A computational investigation into the reactivity of this compound could shed light on its potential roles in chemical synthesis, but no such mechanistic studies have been published.

Advanced Applications of 4 2 Methoxyphenyl Pyridine Structural Motifs in Chemical Science

Catalysis and Organocatalysis

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

The 4-(2-methoxyphenyl)pyridine moiety is a key component in the architecture of ligands for both homogeneous and heterogeneous catalysis. Pyridine (B92270) derivatives, in general, are well-established as core structures in ligands for metal complexes. ontosight.airesearchgate.net The nitrogen atom provides a coordination site for transition metals, and substituents on the pyridine and phenyl rings can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. nih.gov

In homogeneous systems, derivatives such as 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine function as N,N,N-type pincer ligands, which form tight, nearly planar chelation with various metal cations. nih.goviucr.org This configuration facilitates strong conjugation between the aromatic rings and the metal, stabilizing low-valency metal ions. nih.gov Research has shown that ruthenium complexes incorporating ligands like pyridine-2-yl-methanol 4-methoxyphenyl-substituted bis-imidazole methane (B114726) are effective for processes such as formic acid dehydrogenation. rsc.org Similarly, palladium(II) chloride complexes with functionalized 4-formyl-2-methoxyphenyl (B587787) pyridine-4-carboxylates have demonstrated high catalytic activity. bakhtiniada.ru The introduction of a methoxy (B1213986) group can significantly enhance catalytic performance; for instance, a 4-methoxy-substituted complex showed superior conversion rates in 1-octene (B94956) metathesis compared to its non-methoxylated counterparts. mdpi.com

In the realm of heterogeneous catalysis, pyridine-containing structures are also valuable. A novel heterogeneous copper catalyst supported on modified lignosulfonate has been utilized for the synthesis of various nitrogen-containing heterocycles, including 2-(4-methoxyphenyl)pyridine (B1296241). beilstein-journals.org Furthermore, TiO2 nanoparticles immobilized on carbon nanotubes have served as an efficient heterogeneous catalyst for synthesizing chromeno[b]pyridine derivatives, showcasing the versatility of these structural motifs in solid-phase catalysis. rsc.org

Application in Diverse Organic Transformation Reactions

The catalytic utility of this compound-based systems extends to a wide array of organic transformations. Their role is particularly prominent in cross-coupling reactions, which are fundamental to modern synthetic chemistry.

Palladium complexes featuring these ligands have proven to be highly active catalysts for Suzuki reactions. bakhtiniada.ru Derivatives have also been synthesized and employed in other significant coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions, to build more complex molecular architectures. rsc.orgmdpi.com

Beyond cross-coupling, these compounds are instrumental in other transformations. Research has demonstrated their application in:

Metathesis Reactions: Methoxy-substituted complexes have shown improved performance in 1-octene metathesis. mdpi.com

Hydrogenation and Dehydrogenation: Ruthenium catalysts with related pyridine ligands are active in the reversible dehydrogenation of formic acid and the hydrogenation of CO2. rsc.org

Annulation Reactions: They are used in organocatalyzed oxidative N-annulation processes to create diverse and polyfunctionalized pyridines. rsc.org

Multicomponent Reactions: Zinc triflate has been used as a catalyst for the efficient synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives in a one-pot reaction. jscimedcentral.com

The table below summarizes selected organic transformations catalyzed by systems containing (methoxyphenyl)pyridine motifs.

| Catalytic Reaction | Catalyst/Ligand System | Specific Application | Reference |

| Suzuki Reaction | Palladium(II) complex of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate | Coupling of 3-bromobenzoic acid | bakhtiniada.ru |

| Olefin Metathesis | Ruthenium complex with 4-methoxy-substituted phenyl group | 1-octene metathesis | mdpi.com |

| Formic Acid Dehydrogenation | Ruthenium complex with pyridine-2-yl-methanol 4-methoxyphenyl (B3050149) ligand | Hydrogen production | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Synthesis of 7-(4'-methoxyphenyl)-2-(4-methoxyphenyl)- ontosight.aibakhtiniada.ruchemscene.comtriazolo[1,5-a]pyridine | mdpi.com |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Synthesis of 2-(4-methoxyphenyl)-7-(4-((4-methoxyphenyl)ethynyl)phenyl)- ontosight.aibakhtiniada.ruchemscene.comtriazolo[1,5-a]pyridine | mdpi.com |

Materials Science and Optoelectronics

The inherent electronic properties and structural rigidity of the this compound framework make it an attractive building block for advanced functional materials.

Development of Liquid Crystal Materials

Pyridine derivatives are an important class of compounds for creating liquid crystal materials. ijeijournal.com The inclusion of heterocyclic units like pyridine can impart significant lateral or longitudinal dipoles, which influences the formation of mesophases. researchgate.net The heteroatoms in the ring alter the polarity and polarizability of the molecule, affecting phase transition temperatures and other physical properties. researchgate.net Specifically, derivatives such as this compound-2,6-dicarboxylic acid are categorized as liquid crystal materials. chemscene.com Research into molecules like 5-(4-butylcyclohexyl)-2-(2-fluoro-4-methoxyphenyl)pyridine has further confirmed the capacity of this structural class to exhibit liquid crystalline behavior, with observed transitions from a crystalline to a nematic phase. ijeijournal.com

Design of Fluorescent Probes and Chemical Sensors

The (methoxyphenyl)pyridine scaffold is a versatile platform for the design of fluorescent probes and chemosensors due to its favorable photophysical properties. chemscene.com By modifying the core structure, researchers have developed sensors for a range of analytes, from metal ions to organic molecules.

Several studies have focused on the detection of metal ions.

A probe based on a 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one scaffold was developed for the selective detection of Zn²⁺, exhibiting a clear chelation-enhanced fluorescence effect. nih.gov

Another ratiometric fluorescent probe for Zn²⁺, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine, demonstrated a high affinity for the ion and was successfully used for imaging endogenous Zn²⁺ in living cells. nih.gov

Novel 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine ligands have been synthesized and used as "turn-off" fluorescent probes for detecting metal ions like Cu²⁺ at nanomolar concentrations. acs.org

Beyond metal ions, these compounds have been engineered to detect other substances and environmental changes. Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been investigated as molecular sensors to monitor photopolymerization processes. mdpi.com Other pyridine-based small molecules have been designed as fluorescent sensors for identifying benzene (B151609) and adulterated gasoline. mdpi.com Furthermore, certain derivatives exhibit halochromism (color change with pH), making them promising for applications as pH-responsive fluorescent materials. researchgate.net

| Probe/Sensor | Target Analyte | Principle of Detection | Reference |

| 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine | Zn²⁺ | Ratiometric fluorescence response | nih.gov |

| 4-phenyl-substituted bis-pyrazolopyridine | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence quenching ("turn-off") | acs.org |

| 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile | Polymerization progress | Changes in fluorescence spectra | mdpi.com |

| (Z)-3-(4-(diphenylamino)-2-methoxyphenyl)-2-(pyridine)acrylonitrile | pH (Acids) | Reversible Halochromism | researchgate.net |

Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The electronic characteristics of this compound derivatives make them highly suitable for applications in organic electronics, particularly in OLEDs and photovoltaic devices. ontosight.ai

In the field of OLEDs, these molecules are often employed as hole-transporting materials (HTMs). A series of functional pyridine-appended pyrene (B120774) derivatives, including 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine, have been developed and studied as HTMs. acs.orgnih.gov These materials exhibit suitable HOMO energy levels for efficient hole injection from the anode and possess high thermal stability, which is crucial for device longevity. nih.gov OLED devices fabricated with these pyrene-pyridine HTMs have demonstrated stable performance with high luminance and low efficiency roll-off. acs.orgnih.gov Platinum(II) complexes incorporating a 2-(3-bromophenyl)-4-(3,5-di-tert-butylphenyl)-6-(2-methoxyphenyl)pyridine ligand have also been explored for their potential in OLED applications. molaid.com

In photovoltaics, pyridine-based structures are being integrated into perovskite solar cells (PSCs) and polymer solar cells.

Perovskite Solar Cells: Pyridine-based molecules have been designed as hole selective layers (HSLs) for lead-free double perovskite solar cells. nih.gov An HSL named PyDAnCBZ, which incorporates N³,N³,N⁶,N⁶-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine arms on a pyridine core, was shown to facilitate efficient hole extraction, leading to a device with a power conversion efficiency (PCE) of 2.9%. nih.gov In inverted (p-i-n) PSCs, thienoimidazole-pyridine based small molecules have been used as dopant-free HTMs, achieving a high PCE of 18.77% with excellent charge transfer properties. rsc.org

Polymer Solar Cells: Alcohol-soluble conjugated polymers with pyridine groups incorporated into the side chains have been developed as efficient cathode interfacial layers. researchgate.net These layers reduce the cathode work function and improve charge extraction, significantly boosting the PCE of the solar cells. researchgate.net

Building Blocks in Complex Organic Synthesis for Non-Biological Research

The this compound moiety is a versatile precursor in the field of organic synthesis. Its pyridine and methoxyphenyl components offer multiple reactive sites for functionalization, enabling the construction of intricate molecular frameworks for materials science and other non-biological research areas.

The pyridine ring is a fundamental unit in the synthesis of a wide array of heterocyclic compounds. The presence of the 2-methoxyphenyl substituent at the 4-position of the pyridine ring influences the reactivity and stereochemistry of subsequent reactions, guiding the formation of complex, multi-heterocyclic systems.

Research has demonstrated the synthesis of diverse heterocyclic structures from pyridine-based precursors. For instance, various synthetic methodologies allow for the creation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and 1,2,4-triazolo[1,5-a]pyridines. acs.orgmdpi.com These methods often involve multi-component reactions where acyclic precursors are used to construct the pyridine ring before it is fused with other heterocyclic structures. nih.gov The this compound scaffold is a suitable starting material for such synthetic routes, providing a stable core onto which additional rings can be built. For example, derivatives like 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile have been synthesized, showcasing the integration of the title compound's motif into a more complex, multi-ring structure. mdpi.com The synthesis of N-(2-methoxyphenyl) derivatives of thiosemicarbazones further illustrates the creation of complex molecules where the methoxyphenyl group is attached to a different heterocyclic core, highlighting the versatility of this substituent in forming various heterocyclic systems. mdpi.com

The table below summarizes examples of multi-heterocyclic systems that can be synthesized using methodologies applicable to substituted pyridine precursors.

| Heterocyclic System | Synthetic Approach | Precursor Type |

| Pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinoline | Four-Component Bicyclization | Substituted Pyridines/Anilines |

| 1,2,4-Triazolo[1,5-a]pyridines | Microwave-Mediated Cyclization | Enaminonitriles |

| Pyridine-3-carbonitriles | Multi-component reaction | Ylidenemalononitriles |

| Thiosemicarbazones | Nucleophilic Addition | Isothiocyanates and Hydrazones |

The this compound structure is a key component in the synthesis of advanced chemical intermediates, which are molecules that serve as stepping stones for the creation of more complex and specialized compounds. acints.com The functional groups present—the basic nitrogen of the pyridine ring and the methoxy group on the phenyl ring—can be modified through various organic reactions to yield a diverse range of derivatives.

Derivatives of this compound are utilized in creating sophisticated molecules for various research purposes. For example, it is a core component in the synthesis of ligands designed for specific chemical interactions, such as 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) and its [¹⁸F]-labeled analogue, p-[¹⁸F]MPPF. researchgate.netnih.gov These syntheses demonstrate how the initial scaffold can be elaborated with piperazine (B1678402) rings, amide linkages, and radiolabels to create highly functionalized molecules. researchgate.netnih.gov Further functionalization is seen in the creation of this compound-2,6-dicarboxylic acid, which introduces carboxylic acid groups onto the pyridine ring, significantly altering the molecule's properties and potential applications. chemscene.com

The following table presents examples of advanced chemical intermediates that incorporate the this compound or a closely related structural motif.

| Intermediate Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound-2,6-dicarboxylic acid | C₁₄H₁₁NO₅ | 273.24 | 81115-37-9 chemscene.com |

| 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) | C₂₅H₂₇IN₄O₂ | 554.42 | Not specified nih.gov |

| 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine (p-[¹⁸F]MPPF) | C₂₅H₂₇¹⁸FN₄O₂ | Not applicable | Not specified researchgate.net |

Forensic Chemistry Applications (e.g., Route-Specific Markers)

In forensic chemistry, the analysis of impurities in illicitly manufactured substances can provide crucial intelligence about the synthetic route used. These "route-specific markers" are often by-products formed from side reactions or unreacted starting materials. Pyridine derivatives, including those with methoxyphenyl substituents, have been identified as significant markers in the forensic analysis of clandestinely produced amphetamines. nih.gov